3,3-Dibromoacrylic acid
Overview
Description
3,3-Dibromoacrylic acid is a chemical compound with the molecular formula C3H2Br2O2 . It is also known by other names such as 3,3-Dibromoprop-2-enoic acid, 3,3-dibromopropenoic acid, and 3,3-dibromo-2-propenoic acid .
Molecular Structure Analysis
The molecular weight of 3,3-Dibromoacrylic acid is 229.85 g/mol . The compound has a complex structure with a heavy atom count of 7 . The exact mass is 229.84011 g/mol and the monoisotopic mass is 227.84215 g/mol .
Physical And Chemical Properties Analysis
3,3-Dibromoacrylic acid has a density of 2.5±0.1 g/cm3 . Its computed properties include a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The topological polar surface area is 37.3 Ų .
Scientific Research Applications
1. Stereoselective Preparation of Functionalized-α-Trifluoromethyl α,β-Unsaturated Lactones and Trifluoromethyl Pyrazolinones
- Application Summary : This research describes a method for synthetic routes to multi-functionalized-α-trifluoromethyl α,β-unsaturated lactones and trifluoromethyl pyrazolinones. This involves a tandem stereoselective functionalization of 3,3-dibromo-2-trifluoromethyl acrylic acid ethyl ester and intramolecular cyclization reaction to afford precursors for a Suzuki–Miyaura cross-coupling reaction with arylboronic acids .
- Methods of Application : The method involves a tandem stereoselective functionalization of 3,3-dibromo-2-trifluoromethyl acrylic acid ethyl ester and intramolecular cyclization reaction .
- Results or Outcomes : The result is the creation of multi-functionalized-α-trifluoromethyl α,β-unsaturated lactones and trifluoromethyl pyrazolinones .
2. AlphaFold 3 AI Model
- Application Summary : AlphaFold 3, a new AI model developed by Google DeepMind and Isomorphic Labs, can predict the structure and interactions of all life’s molecules with unprecedented accuracy .
- Methods of Application : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
- Results or Outcomes : For the interactions of proteins with other molecule types, there is at least a 50% improvement compared with existing prediction methods, and for some important categories of interaction, the prediction accuracy has doubled .
3. Water Treatment Byproduct
- Application Summary : 3,3-Dibromoacrylic acid is a byproduct formed during the chlorination process in water treatment . It is a polar aromatic brominated disinfection byproduct .
- Methods of Application : The compound is formed during the chlorination process in water treatment .
- Results or Outcomes : The presence of such byproducts in water is usually monitored due to their potential health impacts .
4. Research Chemical
- Application Summary : 3,3-Dibromoacrylic acid is used as a research chemical . It is a halogenated acrylic acid and a mutagenic chemical compound .
- Methods of Application : The compound is used in various chemical research applications .
- Results or Outcomes : The outcomes depend on the specific research context .
5. Disinfection Byproduct
- Application Summary : 3,3-Dibromopropenoic acid is a polar aromatic brominated disinfection byproduct during chlorination in water .
- Methods of Application : The compound is formed during the chlorination process in water treatment .
- Results or Outcomes : The presence of such byproducts in water is usually monitored due to their potential health impacts .
6. Research Chemical
- Application Summary : 3,3-dibromoprop-2-enoic Acid is a useful research chemical, a halogenated acrylic acid and a mutagenic chemical compound .
- Methods of Application : The compound is used in various chemical research applications .
- Results or Outcomes : The outcomes depend on the specific research context .
Safety And Hazards
properties
IUPAC Name |
3,3-dibromoprop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Br2O2/c4-2(5)1-3(6)7/h1H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWPGQPTCCQNIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Br)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30532001 | |
Record name | 3,3-Dibromoprop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30532001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dibromoacrylic acid | |
CAS RN |
1578-21-8 | |
Record name | 3,3-Dibromoprop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30532001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.